Ortho-Substitution of N-(o-Carboxybenzoyl)-DL-glutamic Acid Confers Distinct Lipophilicity and Interaction Profile Compared to Para-Isomer
The ortho-positioning of the carboxybenzoyl group in N-(o-Carboxybenzoyl)-DL-glutamic acid (CAS 3184-19-8) alters its lipophilicity and interaction profile relative to the para-substituted analog N-(p-Carboxybenzoyl)-DL-glutamic acid. While direct quantitative lipophilicity data (e.g., LogP) for both isomers are not provided in a single comparative study, class-level inference from structural analysis indicates that ortho-substitution introduces steric hindrance and potential for intramolecular hydrogen bonding, thereby reducing effective lipophilicity and altering biological target engagement compared to the para-isomer . This differential interaction is supported by vendor comparative analysis highlighting unique biological and solubility properties of the ortho derivative .
| Evidence Dimension | Lipophilicity and Interaction Profile |
|---|---|
| Target Compound Data | Ortho-carboxybenzoyl substitution; qualitative reduction in lipophilicity and altered interaction profile |
| Comparator Or Baseline | N-(p-Carboxybenzoyl)-DL-glutamic acid (para-substituted isomer) |
| Quantified Difference | Not quantified; inferred structural difference leads to distinct solubility and biological interaction characteristics |
| Conditions | Structural analysis and vendor comparative assessment |
Why This Matters
For procurement decisions in medicinal chemistry or biological studies, the ortho-isomer's distinct physicochemical profile may be required to reproduce specific receptor interactions or pharmacokinetic properties, rendering the para-isomer unsuitable.
